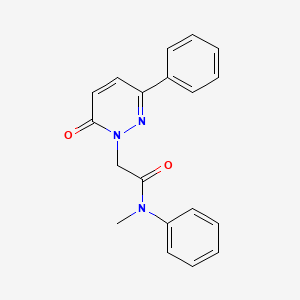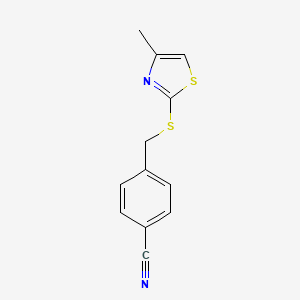
4-(((4-Methylthiazol-2-yl)thio)methyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(((4-Methylthiazol-2-yl)thio)methyl)benzonitrile is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the thiazole ring in this compound contributes to its potential as a bioactive molecule.
准备方法
The synthesis of 4-(((4-Methylthiazol-2-yl)thio)methyl)benzonitrile typically involves the reaction of 4-methylthiazole-2-thiol with benzyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of the thiazole attacks the benzyl bromide, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
4-(((4-Methylthiazol-2-yl)thio)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
科学研究应用
4-(((4-Methylthiazol-2-yl)thio)methyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s bioactive properties make it a candidate for studying its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development for treating infections and cancer.
作用机制
The mechanism of action of 4-(((4-Methylthiazol-2-yl)thio)methyl)benzonitrile involves its interaction with molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound may also interfere with cellular pathways, leading to its observed biological effects .
相似化合物的比较
4-(((4-Methylthiazol-2-yl)thio)methyl)benzonitrile can be compared with other thiazole derivatives, such as:
4-(((4-Methylthiazol-2-yl)thio)methyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group, which may affect its reactivity and biological activity.
4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-4-ol: Contains a piperidine ring, which may influence its pharmacological properties.
4-(((4-Methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile: Another derivative with a piperidine ring and a carbonyl group, potentially altering its chemical behavior and applications.
属性
分子式 |
C12H10N2S2 |
|---|---|
分子量 |
246.4 g/mol |
IUPAC 名称 |
4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C12H10N2S2/c1-9-7-15-12(14-9)16-8-11-4-2-10(6-13)3-5-11/h2-5,7H,8H2,1H3 |
InChI 键 |
IDLWMVOVEHRSQO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=N1)SCC2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


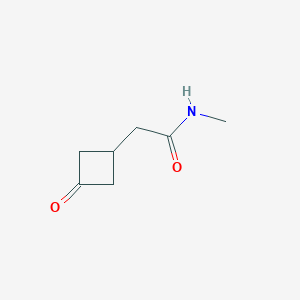
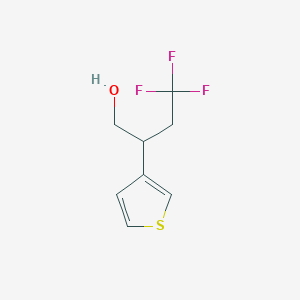
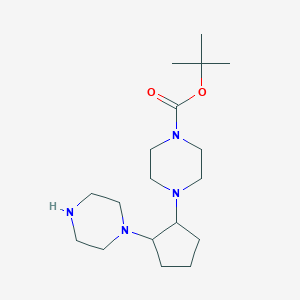
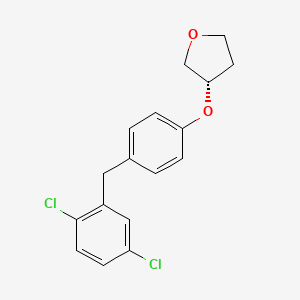
![4-bromo-N'-[(naphthalen-1-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B14884203.png)
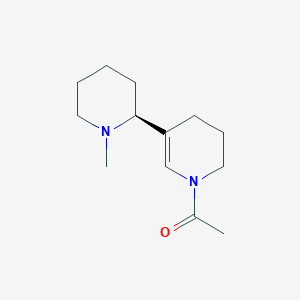
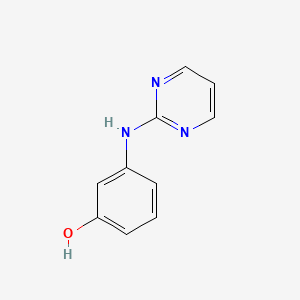
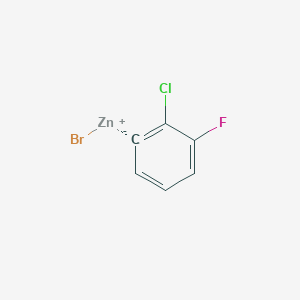
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B14884221.png)
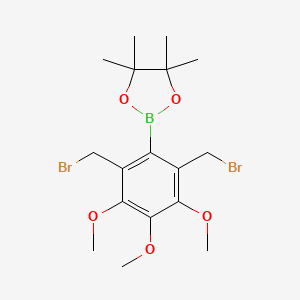

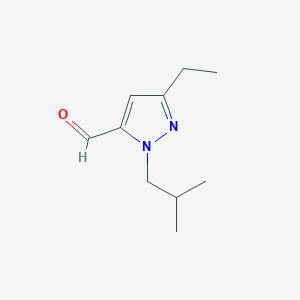
![1-[(Chloromethyl)sulfonyl]butane](/img/structure/B14884255.png)
